MI-192
Overview
Description
MI-192 is a selective inhibitor of histone deacetylases 2 and 3, with IC50 values of 30 nM and 16 nM, respectively . This compound has shown significant potential in inducing apoptosis in myeloid leukemic cells and has been studied for its therapeutic applications in leukemia and as an anti-stroke agent .
Preparation Methods
The synthesis of MI-192 involves multiple steps, including the use of tris(dibenzylideneacetone)dipalladium(0), trifuran-2-yl-phosphane, and potassium carbonate in N,N-dimethylformamide at 80°C under specific conditions . The reaction typically involves the preparation of N-(2-Amino-phenyl)-4-(4-methylene-1-oxo-3,4-dihydro-1H-isoquinolin-2-ylmethyl)-benzamide, followed by purification steps involving extraction with ethyl acetate and washing with various solutions .
Chemical Reactions Analysis
MI-192 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MI-192 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylases 2 and 3
Biology: Studied for its effects on cell differentiation and apoptosis in various cell lines, including myeloid leukemic cells and human prostate cancer cells
Medicine: Potential therapeutic applications in leukemia and as an anti-stroke agent
Industry: Utilized in research for developing new therapeutic agents targeting histone deacetylases
Mechanism of Action
MI-192 exerts its effects by selectively inhibiting histone deacetylases 2 and 3. This inhibition leads to increased acetylation of histones, which in turn affects gene expression by activating or repressing specific genes . The compound has been shown to induce apoptosis and differentiation in leukemic cell lines and to increase tubulin acetylation in prostate cancer cells .
Comparison with Similar Compounds
MI-192 is unique in its selectivity for histone deacetylases 2 and 3 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A pan-histone deacetylase inhibitor with broader activity across multiple histone deacetylases.
Romidepsin: Another histone deacetylase inhibitor with activity against histone deacetylases 1, 2, 4, and 6.
Panobinostat: A potent pan-histone deacetylase inhibitor with activity against multiple histone deacetylases.
This compound’s marked selectivity for histone deacetylases 2 and 3 makes it a valuable tool for studying the specific roles of these enzymes in various biological processes .
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2.ClH/c1-16-14-27(24(29)20-7-3-2-6-19(16)20)15-17-10-12-18(13-11-17)23(28)26-22-9-5-4-8-21(22)25;/h2-13H,1,14-15,25H2,(H,26,28);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADSDTWWMTESY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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